molecular formula C23H29N3O5 B2390120 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid CAS No. 1097866-45-9

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Cat. No.: B2390120
CAS No.: 1097866-45-9
M. Wt: 427.501
InChI Key: AEPVRCAWZMRVNT-UHFFFAOYSA-N
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Description

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholinopropyl group, a phenoxyphenyl group, and a butanoic acid backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholinopropyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent to form the 3-morpholinopropyl intermediate.

    Coupling with Phenoxyphenyl Amine: The intermediate is then coupled with 4-phenoxyphenylamine under specific conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the Butanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-methoxyphenyl)amino)butanoic acid
  • 2-((3-Piperidinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
  • 2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-chlorophenyl)amino)butanoic acid

Uniqueness

2-((3-Morpholinopropyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its morpholinopropyl and phenoxyphenyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c27-22(17-21(23(28)29)24-11-4-12-26-13-15-30-16-14-26)25-18-7-9-20(10-8-18)31-19-5-2-1-3-6-19/h1-3,5-10,21,24H,4,11-17H2,(H,25,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPVRCAWZMRVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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